molecular formula C28H62O5Si3 B14487873 Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate CAS No. 63812-01-1

Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate

Cat. No.: B14487873
CAS No.: 63812-01-1
M. Wt: 563.0 g/mol
InChI Key: KSUUHGPVNFXSTL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers.

    Biology: Employed in the study of lipid metabolism and as a model compound for studying fatty acid derivatives.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate involves its interaction with various molecular targets and pathways. The trimethylsilyl groups can protect reactive sites on the molecule, allowing for selective reactions to occur. This protection is particularly useful in multi-step organic syntheses, where specific functional groups need to be preserved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate is unique due to the presence of three trimethylsilyl groups, which provide enhanced volatility and chemical stability compared to other similar compounds. This makes it particularly useful in applications requiring these properties .

Properties

CAS No.

63812-01-1

Molecular Formula

C28H62O5Si3

Molecular Weight

563.0 g/mol

IUPAC Name

methyl 9,10,12-tris(trimethylsilyloxy)octadecanoate

InChI

InChI=1S/C28H62O5Si3/c1-12-13-14-18-21-25(31-34(3,4)5)24-27(33-36(9,10)11)26(32-35(6,7)8)22-19-16-15-17-20-23-28(29)30-2/h25-27H,12-24H2,1-11H3

InChI Key

KSUUHGPVNFXSTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC(C(CCCCCCCC(=O)OC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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